Vigabatrin Hydrochloride
説明
Vigabatrin Hydrochloride is a pharmacological agent designed to enhance the function of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This enhancement is achieved by increasing brain concentrations of GABA, which in turn, seems to decrease the propagation of abnormal hypersynchronous discharges, thus reducing seizure activity. Vigabatrin has shown promise particularly in the treatment of refractory seizure disorders, demonstrating efficacy as an 'add-on' therapy by significantly reducing seizure frequency in a notable fraction of patients (Grant & Heel, 2012).
Synthesis Analysis
Vigabatrin is synthesized through a series of chemical reactions starting from 5-hydroxymethyl-2-pyrrolidone tosylate and NaCN-[14C]. A crucial step in its synthesis involves the reduction of the resulting nitrile in the presence of excess dimethylamine, which leads to the formation of the vigabatrin molecule with a high degree of purity and in a relatively good overall yield (Schuster & Wagner, 1993).
Molecular Structure Analysis
The crystal structure of Vigabatrin has been determined, revealing that it belongs to the space group Fdd2 with specific cell dimensions. An interesting feature of its structure is the intramolecular cation-π interaction between vinyl and ammonium groups, which is a notable aspect of its molecular architecture (Haramura et al., 2004).
Chemical Reactions and Properties
Vigabatrin's primary chemical property is its irreversible inhibition of GABA transaminase (GABA-T), which results in an increase in brain levels of GABA. This action is central to its efficacy in treating epilepsy and other CNS disorders. Its racemic mixture, consisting of active S(+) and inactive R(-) enantiomers, exhibits specific pharmacokinetic properties that are crucial for its therapeutic effects (Rey et al., 1992).
Physical Properties Analysis
Vigabatrin is characterized by its physical properties, including rapid absorption with peak concentrations reached within 1 to 2 hours post-administration, dose-linear pharmacokinetics, and a major route of elimination through renal excretion. Its apparent volume of distribution and the lack of protein binding are critical factors that influence its therapeutic profile (Rey et al., 1992).
Chemical Properties Analysis
As a structural analogue of GABA, vigabatrin's chemical properties are pivotal in its mechanism of action. Its irreversible inhibition of GABA transaminase leads to increased GABA levels in the brain, a feature that underpins its effectiveness in managing seizures and epilepsy. The detailed study of its chemical behavior, including interactions with other pharmaceutical agents and its metabolic pathway, is essential for understanding its clinical utility and potential adverse effects (Willmore et al., 2009).
科学的研究の応用
1. Synthesis of Vigabatrin Using Glycal Chemistry
- Summary of Application: Vigabatrin is synthesized using a carbohydrate-based synthetic route. The Ferrier rearrangement is applied, leading to the creation of 4-aminohexenoic acid, also known as ® and (S)-vigabatrin .
- Methods of Application: The synthesis of Vigabatrin starts from the 2,3-unsaturated methylglycoside, obtained via Ferrier rearrangement of tri-O-acetyl-D-glucal . D-glucose or D-galactose are used as the chiral starting materials for the synthesis of ® and (S)-vigabatrin .
- Results or Outcomes: The potential of D-glucose or D-galactose as the chiral starting materials for the synthesis of ® and (S)-vigabatrin has been explored .
3. Pharmacokinetics of Vigabatrin
- Summary of Application: The pharmacokinetic characteristics of Vigabatrin are studied and the interaction effects of concomitant antiseizure medications on Vigabatrin in terms of its pharmacokinetics and pharmacodynamics are highlighted .
- Methods of Application: The study involves the administration of Vigabatrin along with other antiseizure medications, and the effects are observed and recorded .
- Results or Outcomes: The study provides insights into how Vigabatrin interacts with other antiseizure medications, which can be crucial in determining the effectiveness and safety of the drug .
4. Vigabatrin in the Treatment of Epilepsy
- Summary of Application: Vigabatrin is used in the treatment of epilepsy. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
- Methods of Application: Vigabatrin is administered to patients suffering from epilepsy. Its effectiveness is then monitored over a period of time .
- Results or Outcomes: Vigabatrin has been found to be effective in treating epilepsy. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including epilepsy .
5. Vigabatrin in the Treatment of Parkinson’s Disease
- Summary of Application: Vigabatrin is used in the treatment of Parkinson’s disease. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
- Methods of Application: Vigabatrin is administered to patients suffering from Parkinson’s disease. Its effectiveness is then monitored over a period of time .
- Results or Outcomes: Vigabatrin has been found to be effective in treating Parkinson’s disease. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including Parkinson’s disease .
6. Vigabatrin in the Treatment of Huntington’s Chorea
- Summary of Application: Vigabatrin is used in the treatment of Huntington’s chorea. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
- Methods of Application: Vigabatrin is administered to patients suffering from Huntington’s chorea. Its effectiveness is then monitored over a period of time .
- Results or Outcomes: Vigabatrin has been found to be effective in treating Huntington’s chorea. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including Huntington’s chorea .
Safety And Hazards
Vigabatrin can cause serious side effects, including permanent vision loss . It can also cause magnetic resonance imaging (MRI) changes in babies with infantile spasms and increase the risk of suicidal thoughts or actions . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye .
将来の方向性
Vigabatrin was first approved for marketing under the brand name Sabril by the US Food and Drug Administration (FDA) in 2009 . Since then, several generic versions of the drug have come to market, including one sold under the brand name Vigadrone . The future of Vigabatrin will likely continue to be explored in clinical studies and trials .
特性
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vigabatrin Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。